molecular formula C18H17NO2 B3038448 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile CAS No. 865658-19-1

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile

Cat. No.: B3038448
CAS No.: 865658-19-1
M. Wt: 279.3 g/mol
InChI Key: UINXYBWAVRKQKV-UHFFFAOYSA-N
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Description

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile is an organic compound characterized by its unique structure, which includes an allyl group, a methoxy group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile typically involves the reaction of 4-allyl-2-methoxyphenol with a suitable benzenecarbonitrile derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may produce reduced phenolic derivatives .

Scientific Research Applications

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-4-14-9-10-17(18(11-14)20-2)21-13-16-7-5-15(12-19)6-8-16/h3,5-11H,1,4,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXYBWAVRKQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193823
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865658-19-1
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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